molecular formula C10H12O2 B026951 1-(5-Methoxy-2-methylphenyl)ethanone CAS No. 110743-57-2

1-(5-Methoxy-2-methylphenyl)ethanone

Cat. No.: B026951
CAS No.: 110743-57-2
M. Wt: 164.2 g/mol
InChI Key: GTDORSWMHIIHPW-UHFFFAOYSA-N
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Description

1-(5-Methoxy-2-methylphenyl)ethanone is an aromatic ketone with a methoxy (-OCH₃) group at the 5-position and a methyl (-CH₃) group at the 2-position of the benzene ring.

Properties

CAS No.

110743-57-2

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

1-(5-methoxy-2-methylphenyl)ethanone

InChI

InChI=1S/C10H12O2/c1-7-4-5-9(12-3)6-10(7)8(2)11/h4-6H,1-3H3

InChI Key

GTDORSWMHIIHPW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OC)C(=O)C

Canonical SMILES

CC1=C(C=C(C=C1)OC)C(=O)C

Synonyms

Ethanone, 1-(5-methoxy-2-methylphenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituent patterns:

Compound Name Substituents (Position) CAS Number Key Properties/Activities Reference
1-(5-Methoxy-2-methylphenyl)ethanone -OCH₃ (5), -CH₃ (2) Not explicitly listed Hypothesized moderate lipophilicity -
1-(2-Hydroxy-5-methoxyphenyl)ethanone -OH (2), -OCH₃ (5) 705-15-7 α-Glucosidase inhibition (IC₅₀: ~15 µM)
1-(2-Methoxy-4-methylphenyl)ethanone -OCH₃ (2), -CH₃ (4) 13720-58-6 Antibacterial activity (Gram-positive)
1-(3,4-Dimethylphenyl)ethanone -CH₃ (3), -CH₃ (4) - Odorant-binding protein affinity (K = 12 µM)
1-(4-Hydroxyphenyl)ethanone -OH (4) - Substrate for carbonyl reductase (85% conversion)
Key Observations:
  • Substituent Position and Bioactivity: Hydroxyl (-OH) groups enhance hydrogen bonding, critical for enzyme inhibition. For example, 1-(2-hydroxy-5-methoxyphenyl)ethanone exhibits α-glucosidase inhibitory activity (binding energy: -0.87 to -0.92 kcal/mol) due to hydrogen bonding with catalytic residues . Methoxy (-OCH₃) groups at the 5-position (as in the target compound) may sterically hinder interactions compared to para-substituted analogs like 1-(2-methoxy-4-methylphenyl)ethanone .
  • Antimicrobial Activity: Schiff base derivatives of ethanone analogs (e.g., 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone) show moderate activity against E. coli and Salmonella Typhi (MIC: 25–50 µg/mL), suggesting that electron-withdrawing groups (e.g., -Cl) enhance antibacterial potency . The methyl group in this compound, being electron-donating, may reduce such activity.

Physicochemical Properties

  • Lipophilicity and Solubility: Methoxy and methyl groups increase logP values compared to hydroxylated analogs. For example, 1-(2-hydroxy-5-methoxyphenyl)ethanone (logP ~1.5) is less lipophilic than this compound (estimated logP ~2.2), impacting bioavailability .
  • Thermal Stability: Methyl-substituted ethanones (e.g., 1-(3,4-dimethylphenyl)ethanone) exhibit higher thermal stability due to reduced steric strain compared to ortho-substituted analogs .

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